1-(4-Fluoroindolin-1-yl)ethanone
Description
1-(4-Fluoroindolin-1-yl)ethanone is a fluorinated indoline derivative featuring an ethanone group attached to the nitrogen atom of a 4-fluoro-substituted indoline ring. This compound is presumed to serve as a pharmaceutical intermediate due to its structural similarity to other indoline derivatives used in drug discovery . The fluorine atom at the 4-position of the indoline ring enhances metabolic stability and influences electronic properties, making it a critical functional group for biological activity optimization.
Properties
CAS No. |
860024-83-5 |
|---|---|
Molecular Formula |
C10H10FNO |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
1-(4-fluoro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10FNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
PZWFKLWAZBFTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-(4-fluoroindolin-1-yl)ethanone, highlighting differences in substituents, molecular properties, and applications:
*Inferred based on structural analogs.
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Fluorine vs. Hydroxyl Groups: The 4-fluoro substituent in 1-(4-fluoroindolin-1-yl)ethanone increases lipophilicity and metabolic stability compared to the hydroxyl group in 1-(4-hydroxyindolin-1-yl)ethanone. This substitution is critical for enhancing blood-brain barrier penetration in CNS-targeted drugs .
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